(D-Pen2,D-Pen5)-Enkephalin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

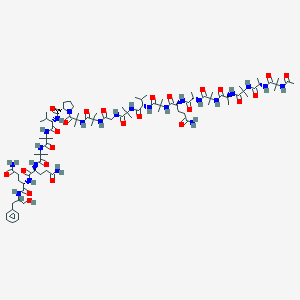

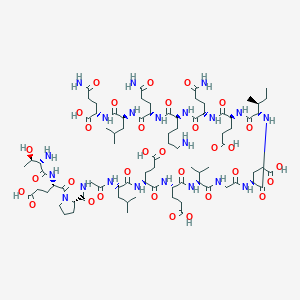

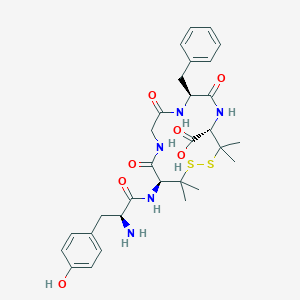

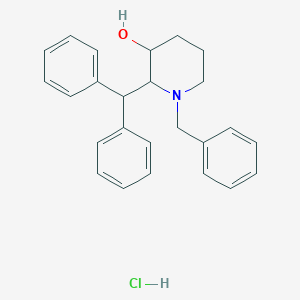

(D-Pen2,D-Pen5)-Enkephalin is a synthetic peptide that acts as a selective agonist for the delta opioid receptor. It is a pentapeptide composed of five amino acids, specifically designed to mimic the natural enkephalins in the body, which are involved in regulating pain and emotion.

科学研究应用

(D-Pen2,D-Pen5)-Enkephalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in modulating pain and emotional responses through delta opioid receptors.

Medicine: Explored as a potential therapeutic agent for pain management and treatment of mood disorders.

Industry: Utilized in the development of new peptide-based drugs and as a standard in analytical techniques.

作用机制

Target of Action

(D-Pen2,D-Pen5)-Enkephalin, also known as DPDPE, is a highly selective agonist for the δ-opioid receptor . Opioid receptors are widely distributed in the central nervous system and many peripheral tissues of mammals . They are primarily of three types: μ, δ, and κ receptors .

Mode of Action

DPDPE interacts with the δ-opioid receptor, leading to a significant reduction in the generation of cyclic adenosine monophosphate (cAMP) within a short span of 3 minutes of treatment . This suggests that the neuronal δ-opioid receptor undergoes rapid desensitization, which is parallel to the brief phosphorylation time of the δ-opioid receptor within 3 minutes post-agonist stimulation .

Result of Action

The primary result of DPDPE’s action is its analgesic effect. It has been observed that DPDPE, at concentrations ranging from 0.38 to 12.78 nM, exerts a dose- and time-dependent analgesic effect when administered intracerebroventricularly (i.c.v.) . The maximum analgesic effect was observed 10 minutes after administration of DPDPE, and the analgesic effect of the drug was detectable up to 60 minutes post-administration .

生化分析

Biochemical Properties

(D-Pen2,D-Pen5)-Enkephalin plays a significant role in biochemical reactions by acting as an agonist for delta-opioid receptors. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the delta-opioid receptor, a G-protein-coupled receptor. Upon binding to this receptor, this compound induces a conformational change that activates intracellular signaling pathways. This interaction is crucial for its antinociceptive (pain-relieving) effects .

Cellular Effects

This compound influences various cellular processes, particularly in neurons and immune cells. In neurons, it modulates cell signaling pathways, leading to changes in neurotransmitter release and neuronal excitability. This modulation can result in analgesia, reduced inflammation, and altered mood. In immune cells, this compound can affect cytokine production and cell migration, contributing to its anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the delta-opioid receptor. This binding triggers the activation of G-proteins, which in turn inhibit adenylate cyclase activity, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to the inhibition of calcium channels and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its efficacy in reducing pain and inflammation, although repeated administration may lead to tolerance, necessitating higher doses to achieve the same effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces pain and inflammation without significant side effects. At higher doses, it can cause adverse effects such as respiratory depression, sedation, and gastrointestinal disturbances. The threshold for these effects varies among different animal species and individual subjects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation by peptidases. The metabolic pathways involve the cleavage of peptide bonds, resulting in the formation of smaller peptide fragments and amino acids. These metabolites are then further processed and excreted via the kidneys. The interaction with liver enzymes and the rate of metabolism can influence the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it interacts with delta-opioid receptors on immune cells and other target cells. Transporters and binding proteins facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

This compound is localized primarily in the cytoplasm and on the cell membrane, where it interacts with delta-opioid receptors. The compound may also be found in endosomes and lysosomes, where it undergoes degradation. Post-translational modifications, such as phosphorylation, can influence its localization and activity by altering its binding affinity and stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-Pen2,D-Pen5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

化学反应分析

Types of Reactions

(D-Pen2,D-Pen5)-Enkephalin can undergo various chemical reactions, including:

Oxidation: The disulfide bond between the two penicillamine residues can be oxidized.

Reduction: The disulfide bond can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard peptide synthesis reagents like DIC and HOBt are used.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of free thiol groups.

Substitution: Various peptide analogs with modified amino acid sequences.

相似化合物的比较

Similar Compounds

(D-Ala2,D-Leu5)-Enkephalin: Another synthetic enkephalin analog with similar properties but different amino acid composition.

(D-Ala2,Deltorphin II): A highly selective delta opioid receptor agonist with a different peptide sequence.

Uniqueness

(D-Pen2,D-Pen5)-Enkephalin is unique due to its high selectivity for delta opioid receptors and its stability, which is enhanced by the presence of penicillamine residues. This makes it a valuable tool in research and potential therapeutic applications.

属性

CAS 编号 |

88373-73-3 |

|---|---|

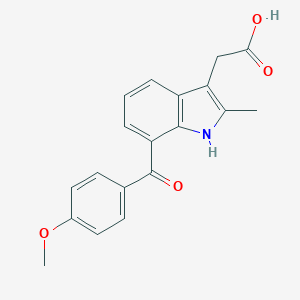

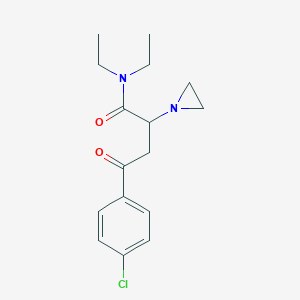

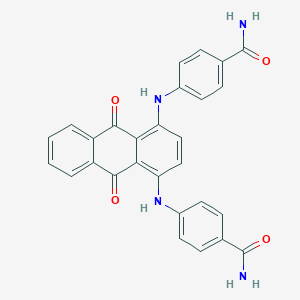

分子式 |

C30H39N5O7S2 |

分子量 |

645.8 g/mol |

IUPAC 名称 |

(4S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1 |

InChI 键 |

MCMMCRYPQBNCPH-DUXGFLLYSA-N |

SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

手性 SMILES |

CC1([C@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C |

规范 SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

Key on ui other cas no. |

88381-29-7 88373-73-3 |

序列 |

YXGFX |

同义词 |

Bis Pen Enkephalin Bis Penicillamine Enkephalin Bis-Pen-Enkephalin Bis-Penicillamine-Enkephalin D Pen2, D Pen5 Enkephalin D Pen2, L Pen5 Enkephalin D-Pen2, D-Pen5-Enkephalin D-Pen2, L-Pen5-Enkephalin D-Pen5-Enkephalin D-Pen2 D-Penicillamine (2,5)-Enkephalin DPDPE DPDPE(SH)2 DPLPE Enkephalin, D-Penicillamine (2,5)- Enkephalin, Pen(2,5)- Enkephalin, Penicillamine (2,5)- L-Pen5-Enkephalin D-Pen2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)